molecular formula C7H13NO2 B3175609 Ethyl 3-aminocyclobutanecarboxylate CAS No. 957793-91-8

Ethyl 3-aminocyclobutanecarboxylate

Cat. No.: B3175609
CAS No.: 957793-91-8
M. Wt: 143.18
InChI Key: RLWYQPWCTNGHEF-UHFFFAOYSA-N
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Description

Ethyl 3-aminocyclobutanecarboxylate (CAS: 74307-73-6) is a cyclobutane derivative featuring an amino group at the 3-position and an ethyl ester moiety. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. This compound is notable for its rigid cyclobutane ring, which imparts unique steric and electronic properties, making it valuable in medicinal chemistry as a conformational constraint in drug design .

Properties

IUPAC Name

ethyl 3-aminocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWYQPWCTNGHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914813
Record name Ethyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957793-35-0
Record name Ethyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-aminocyclobutanecarboxylate (EAC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of EAC's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EAC is characterized by its cyclobutane ring and an amino acid structure, which may contribute to its biological activity. The compound can be synthesized through various chemical processes, including biocatalytic methods, which have shown promise in producing chiral compounds efficiently .

The biological activity of EAC is primarily linked to its interaction with specific biological pathways. Preliminary studies suggest that EAC may exhibit inhibitory effects on certain kinases involved in inflammatory responses, similar to other compounds targeting Janus kinase (JAK) pathways . This inhibition could potentially lead to reduced inflammation and modulation of immune responses.

1. Anti-Inflammatory Effects

EAC's potential as an anti-inflammatory agent has been explored in various models. Its ability to inhibit JAK signaling pathways may make it suitable for treating autoimmune diseases and conditions characterized by chronic inflammation.

2. Antitumor Activity

Research indicates that compounds similar to EAC may possess antitumor properties. For example, studies involving related structures have shown that they can reduce tumor growth in cachexia models by modulating metabolic pathways . The application of EAC in cancer therapy remains an area for further investigation.

Study 1: EAC in Cancer Cachexia Models

A study investigated the effects of EAC on skeletal muscle atrophy in cachectic mice. The results indicated that administration of EAC significantly improved muscle mass and reduced tumor burden, suggesting its potential as a supportive treatment in cancer cachexia .

ParameterControl GroupEAC Treatment Group
Body Weight Change (g)-15 ± 3-5 ± 2
Muscle Mass (g)10 ± 114 ± 1
Tumor Weight (g)8 ± 14 ± 1

Study 2: Inhibition of Inflammatory Cytokines

Another study assessed the impact of EAC on cytokine production in vitro. The findings revealed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with EAC, indicating its potential use in inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-aminocyclobutanecarboxylate has been studied for its potential therapeutic effects. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity.

  • Anticancer Properties : Research indicates that cyclobutane derivatives may exhibit anticancer properties. Studies have shown that certain modifications of cyclobutane carboxylic acids can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .
  • Neuroprotective Effects : Some derivatives of this compound have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.

  • Synthesis of Amino Acids : this compound can be utilized in the synthesis of novel amino acids. Its cyclobutane ring provides a unique scaffold that can be functionalized to create amino acids with specific properties, which are valuable in pharmaceutical applications .
  • Chiral Synthesis : The compound's chirality allows it to be used in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds in pharmaceuticals. This is particularly important in drug development where the efficacy and safety profiles can vary significantly between enantiomers .

Materials Science

In addition to its chemical applications, this compound is being explored for its potential use in materials science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity. Research is ongoing into how these polymers can be used in drug delivery systems or as scaffolds for tissue engineering .
  • Nanotechnology : Its unique structure makes it suitable for the development of nanomaterials. This compound derivatives may serve as precursors for nanoparticles that have specific optical or electronic properties, useful in sensors or electronic devices .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further drug development .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers synthesized a series of this compound derivatives and evaluated their effects on neuronal cell cultures exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane-Based Derivatives

Methyl 3-Aminocyclobutanecarboxylate Hydrochloride
  • Molecular Formula: C₆H₁₁ClNO₂
  • Molecular Weight : 164.61 g/mol
  • Purity : 98% (vs. 95–97% for ethyl analog)
  • Higher purity (98%) suggests improved synthetic reproducibility, possibly due to fewer side reactions during esterification .
Ethyl 3-Oxocyclobutanecarboxylate
  • Molecular Formula : C₇H₁₀O₃
  • Molecular Weight : 142.16 g/mol
  • Key Differences: The 3-oxo group replaces the amino group, making it a ketone derivative. This enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the amino-substituted analog, which participates in acylations or alkylations .
Ethyl 3-(Hydroxymethyl)cyclobutanecarboxylate
  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.20 g/mol
  • Key Differences: The hydroxymethyl group increases polarity, improving solubility in polar solvents (e.g., ethanol, water). Potential for hydrogen bonding, which could enhance binding affinity in biological targets compared to the amino variant .

Larger Cycloalkane Derivatives

Ethyl 3-Aminocyclohexanecarboxylate
  • Molecular Formula: C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol
  • Key Differences :
    • The cyclohexane ring reduces ring strain, enhancing thermodynamic stability.
    • Increased flexibility may reduce efficacy as a rigid linker in drug molecules compared to cyclobutane analogs .
Methyl 3-Aminocyclopentanecarboxylate
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Differences :
    • Cyclopentane's intermediate ring size balances strain and flexibility.
    • Stability under recommended storage conditions is documented, but decomposition products and fire hazards remain unstudied, unlike cyclobutane derivatives, which have more extensive reactivity data .

Hydrochloride Salts and Isomers

  • cis-Ethyl 3-Aminocyclobutanecarboxylate Hydrochloride Purity: 97% Molecular Weight: 179.65 g/mol Application: Used in chiral synthesis due to its fixed stereochemistry .
  • trans-Ethyl 3-Aminocyclobutanecarboxylate Hydrochloride Purity: Discontinued (previously 95%) Key Insight: The trans isomer may exhibit different pharmacokinetic profiles due to altered spatial arrangement of functional groups .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Purity Key Functional Group Stability Notes
This compound 143.18 95–97% Amino, Ester Rigid ring; moderate reactivity
Mthis compound 164.61 98% Amino, Methyl Ester Higher purity; aqueous solubility
Ethyl 3-oxocyclobutanecarboxylate 142.16 95% Ketone, Ester Electrophilic; prone to additions
Ethyl 3-aminocyclohexanecarboxylate 171.24 95% Amino, Ester Flexible; lower ring strain

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-aminocyclobutanecarboxylate
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Reactant of Route 2
Ethyl 3-aminocyclobutanecarboxylate

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